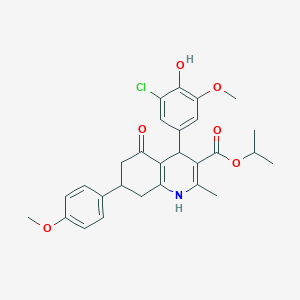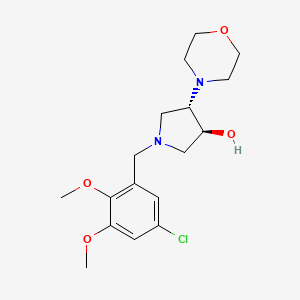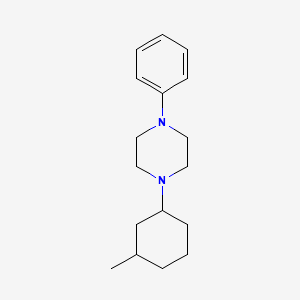![molecular formula C21H24N2O2 B5140918 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a quinazolinone derivative that has been synthesized and studied extensively for its pharmacological properties. In
Applications De Recherche Scientifique
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and inflammation, including the PI3K/Akt/mTOR pathway and NF-κB signaling. It also has been shown to modulate the activity of neurotransmitters and receptors involved in neurological disorders.
Biochemical and Physiological Effects:
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has been shown to decrease the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its high potency and specificity for its target enzymes and receptors. It also has a relatively low toxicity profile, making it a safe compound for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action and identify its target enzymes and receptors. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 3-isopropyl-5-methylphenol with 3-chloropropylamine hydrochloride, followed by the reaction with 2-aminobenzamide. The final product is obtained by cyclization of the intermediate compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Propriétés
IUPAC Name |
3-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)17-11-16(3)12-18(13-17)25-10-6-9-23-14-22-20-8-5-4-7-19(20)21(23)24/h4-5,7-8,11-15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAGRUOIWGSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-fluorophenyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5140848.png)
![5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5140856.png)

![disodium 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
![N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide](/img/structure/B5140865.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B5140882.png)

![N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
![1-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5140923.png)

![2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5140944.png)